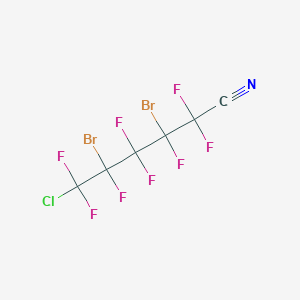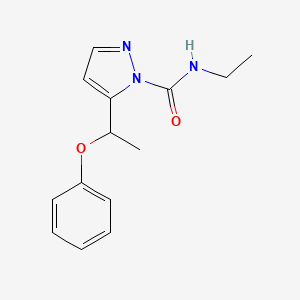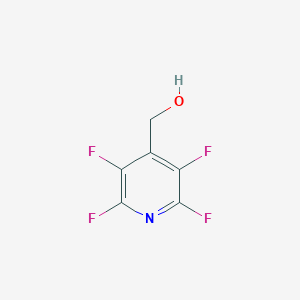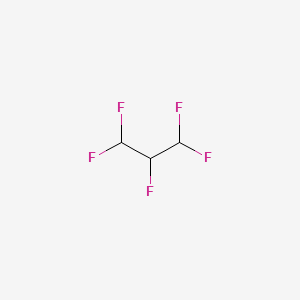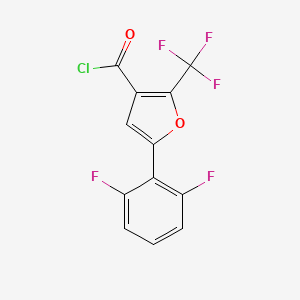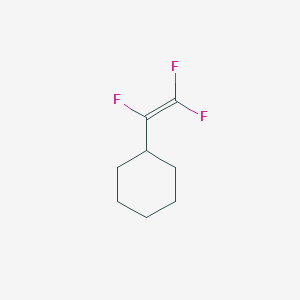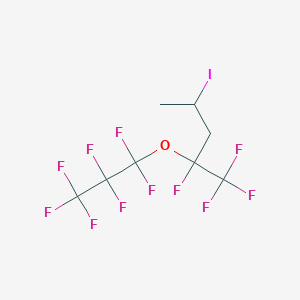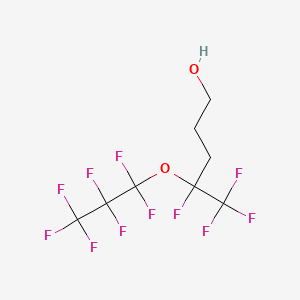![molecular formula C9H10F3NOS B3040871 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol CAS No. 245728-41-0](/img/structure/B3040871.png)
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol
概要
説明
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is an organic compound with the molecular formula C9H10F3NOS It features a pyridyl ring substituted with a methyl group and a trifluoromethyl group, connected to an ethan-1-ol moiety via a thioether linkage
作用機序
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
The trifluoromethyl group in its structure could potentially enhance its metabolic stability and lipophilicity, which could influence its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or enzymes, leading to downstream changes in cellular processes .
Action Environment
The action of 2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound may be involved in, is known to be influenced by the reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 6-methyl-4-(trifluoromethyl)-2-pyridylthiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified ethan-1-ol derivatives.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)aniline
- 2-Methyl-4-trifluoromethyl-1H-imidazole
Uniqueness
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is unique due to its combination of a pyridyl ring with a trifluoromethyl group and a thioether linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c1-6-4-7(9(10,11)12)5-8(13-6)15-3-2-14/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLNKRENUYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)SCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)
